N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an isonicotinoyl group, and a methylthiophenyl group. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the piperidine ring might undergo reactions typical of secondary amines, while the isonicotinoyl group might participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications
Synthesis and Characterization
Research efforts often focus on the synthesis and characterization of novel compounds with potential applications in medicinal chemistry and biochemistry. For example, studies have detailed the synthesis of various Schiff bases and their evaluation for antibacterial activity, showcasing a common approach in developing new therapeutic agents (Ahmed S. M. Al‐Janabi, A. O. Elzupir, T. Yousef, 2020). Similarly, research on N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists illustrates the exploration of new molecules for their potential therapeutic benefits (T. Ladduwahetty et al., 1996).
Potential Therapeutic Applications
Many studies aim to identify the therapeutic potential of new chemical entities. For instance, the investigation of organotin(IV) complexes for their anticancer properties highlights the interdisciplinary approach of chemistry and biology in drug discovery (T. S. Basu Baul et al., 2009). Another study synthesized and evaluated isonicotinamides for imaging of GSK-3 enzyme in Alzheimer's disease, indicating the role of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao, Min Wang, Q. Zheng, 2017).
Mechanistic Studies and Biochemical Insights
Research also delves into understanding the biochemical and molecular mechanisms underlying the activity of compounds. For example, the study of N1-methylnicotinamide's role as an endogenous marker for renal cationic transport highlights its importance in physiological and pathophysiological processes, providing insights into renal function and potential therapeutic targets (C. Musfeld et al., 2001).
Future Directions
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-29-18-4-2-3-17(13-18)24-20(27)19(26)23-14-15-7-11-25(12-8-15)21(28)16-5-9-22-10-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFCTBKMCWUPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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